molecular formula C9H5F2N B8511763 3-Ethenyl-2,6-difluorobenzonitrile

3-Ethenyl-2,6-difluorobenzonitrile

Cat. No. B8511763
M. Wt: 165.14 g/mol
InChI Key: FIIOWGWFEVVBRP-UHFFFAOYSA-N
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Patent
US09206199B2

Procedure details

3-Cyano-2,4-difluorophenyl trifluoromethanesulfonate (5.20 g, 18.1 mmol), potassium vinyl trifluoroborate (4.85 g, 36.2 mmol), PdCl2(dppf)-CH2Cl2 Adduct (0.662 g, 0.905 mmol), and TEA (5.05 mL, 36.2 mmol) were added to 75 mL of ethanol. The reaction mixture was degassed then heated at reflux for 4 h. LC-MS analysis confirmed product peak. The reaction mixture was diluted with ethyl acetate, washed twice with brine, dried, and evaporated to dryness. The crude material was then purified by MPLC chromatography through a 330 g Redi-sep column eluting with 10% EtOAc/Hexane solvent system to yield 3-ethenyl-2,6-difluorobenzonitrile.
Name
3-Cyano-2,4-difluorophenyl trifluoromethanesulfonate
Quantity
5.2 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinyl trifluoroborate
Quantity
4.85 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5.05 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.662 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([C:14]#[N:15])[C:8]=1[F:16])(=O)=O.[CH2:19](O)[CH3:20]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[CH:19]([C:7]1[C:8]([F:16])=[C:9]([C:10]([F:13])=[CH:11][CH:12]=1)[C:14]#[N:15])=[CH2:20] |f:2.3.4.5.6|

Inputs

Step One
Name
3-Cyano-2,4-difluorophenyl trifluoromethanesulfonate
Quantity
5.2 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=C(C(=C(C=C1)F)C#N)F)(F)F
Name
potassium vinyl trifluoroborate
Quantity
4.85 g
Type
reactant
Smiles
Name
TEA
Quantity
5.05 mL
Type
reactant
Smiles
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.662 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate
WASH
Type
WASH
Details
washed twice with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude material was then purified by MPLC chromatography through a 330 g Redi-sep column
WASH
Type
WASH
Details
eluting with 10% EtOAc/Hexane solvent system

Outcomes

Product
Name
Type
product
Smiles
C(=C)C=1C(=C(C#N)C(=CC1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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